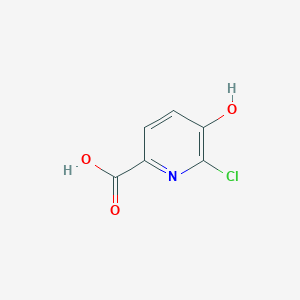

6-Chloro-5-Hydroxypyridine-2-carboxylic acid

描述

6-Chloro-5-Hydroxypyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.56 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-Hydroxypyridine-2-carboxylic acid typically involves the chlorination of 5-Hydroxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

化学反应分析

Substitution Reactions

The chloro group at position 6 undergoes nucleophilic aromatic substitution (NAS) under basic conditions. This reactivity is exploited to synthesize derivatives for pharmaceutical and material science applications.

Key Findings :

-

Substitution efficiency depends on the nucleophile’s strength and reaction medium polarity. Amines show higher yields compared to thiols due to better leaving-group stability.

-

Fluorination requires Cu²⁺ catalysts to overcome electron-withdrawing effects of the carboxylic acid group .

Oxidation and Reduction

The hydroxyl and carboxylic acid groups participate in redox reactions, though steric hindrance from the chloro substituent limits some pathways.

Oxidation

Reduction

| Target Group | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carboxylic acid (-COOH) | LiAlH₄, THF, 0°C → RT, 2 hrs | 6-Chloro-5-hydroxypyridine-2-methanol | 73% |

Mechanistic Insight :

-

LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the chloro or hydroxyl groups .

-

N-Oxide formation via H₂O₂/Fe²⁺ follows a radical mechanism, confirmed by EPR studies .

Esterification and Amidation

The carboxylic acid group undergoes derivatization to enhance solubility or biological activity.

Critical Data :

-

Esterification with SOCl₂/MeOH achieves >90% conversion but requires strict anhydrous conditions .

-

Carboxamide derivatives show IC₅₀ values of 13–50 nM against metallo-β-lactamases, highlighting therapeutic potential .

Complexation and Coordination Chemistry

The compound acts as a polydentate ligand in metal-organic frameworks (MOFs) and catalytic systems.

| Metal Ion | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | pH 7.4, aqueous, RT | [Cu(L)₂(H₂O)₂]·2H₂O (L = ligand) | Antibacterial agents | |

| Zn²⁺ | Ethanol/water, 60°C, 12 hrs | Zn(L)Cl₂ | Luminescent materials |

Structural Analysis :

-

X-ray crystallography reveals bidentate binding via the hydroxyl oxygen and carboxylate group .

-

Zn complexes exhibit blue fluorescence (λₑₘ = 450 nm) with quantum yields up to 0.34.

Biochemical Reactions

The compound inhibits bacterial enzymes and participates in microbial degradation pathways.

Therapeutic Relevance :

-

Combined with amoxicillin, it reduces E. coli MIC from >256 µg/mL to 8 µg/mL .

-

Microbial hydroxylation pathways suggest environmental biodegradability .

Stability and Degradation

The compound degrades under UV light and extreme pH conditions, impacting storage and application.

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| UV light (254 nm) | Photooxidation of hydroxyl group | 2.3 hrs | |

| pH < 2 or pH > 10 | Decarboxylation or ring-opening | <30 mins |

Recommendations :

科学研究应用

Chemistry

6-Chloro-5-hydroxypyridine-2-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its ability to participate in multiple types of reactions allows chemists to create derivatives that may have enhanced properties or functionalities.

Biology

This compound has been studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against resistant bacterial strains, particularly Escherichia coli producing VIM-2 metallo-beta-lactamase enzymes. In studies, it demonstrated a binding affinity (K_i) of 13 nM with low cytotoxicity (CC_50 of 97.4 μM) in human cell lines.

- Anticancer Potential : The compound acts as a selective inhibitor of histone deacetylases (HDACs), which positions it as a candidate for cancer therapy. Structural modifications have led to enhanced selectivity and efficacy against various cancer cell lines .

Medicine

Due to its chelating properties, this compound has potential applications in drug development. It can interact with metal ions in biological systems, influencing the activity of metal-dependent enzymes and pathways.

Industry

In industrial applications, it is utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its unique reactivity profile makes it suitable for various chemical processes.

Restoration of Antibiotic Activity

In studies involving VIM-2 producing E. coli, the compound successfully restored the activity of amoxicillin when combined with traditional antibiotics, leading to significant reductions in bacterial growth.

Selective HDAC Inhibition

The compound has shown remarkable selectivity among HDACs, with studies indicating a therapeutic index (TI) of 880, suggesting a favorable safety profile for further development in cancer therapy.

作用机制

The mechanism of action of 6-Chloro-5-Hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic pathways.

相似化合物的比较

Similar Compounds

6-Hydroxypyridine-2-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

5-Chloro-2-hydroxypyridine: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.

6-Chloro-2-hydroxypyridine:

Uniqueness

6-Chloro-5-Hydroxypyridine-2-carboxylic acid is unique due to the presence of both the chlorine atom and the hydroxyl group on the pyridine ring, along with the carboxylic acid group. This combination of functional groups provides a unique reactivity profile, making it a valuable compound in various chemical and biological applications.

生物活性

Overview

6-Chloro-5-hydroxypyridine-2-carboxylic acid (CAS No. 341008-96-6) is a chemical compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. Its unique structure, featuring both a hydroxyl and a carboxylic acid group, along with a chlorine atom, enhances its reactivity and interaction with biological systems.

- Molecular Formula : C6H4ClNO3

- Molecular Weight : 173.56 g/mol

This compound acts primarily as a chelating agent , capable of binding metal ions through N,O-chelation or N,O,O-chelation. This property allows it to influence the activity of metal-dependent enzymes, potentially modulating various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been studied for its ability to restore antibiotic efficacy in resistant bacterial strains, particularly against E. coli that produce VIM-2 metallo-beta-lactamase enzymes. In one study, the compound was shown to inhibit VIM2 with a binding affinity (K_i) of 13 nM and demonstrated low cytotoxicity (CC_50 of 97.4 μM) in human cell lines .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its role as a selective inhibitor of histone deacetylases (HDACs) positions it as a potential therapeutic agent in cancer treatment. The modification of its structure has led to significant changes in cytotoxicity, enhancing its selectivity and efficacy against various cancer cell lines .

Comparative Studies

A comparative analysis with similar compounds reveals the unique advantages of this compound:

| Compound | Antimicrobial Activity | Cytotoxicity (CC_50) | K_i (nM) |

|---|---|---|---|

| This compound | High | 97.4 μM | 13 |

| 1-Hydroxypyridine-2(1H)-thiones-6-carboxylic acid | Moderate | 0.014 μM | 270 |

| L-Captopril | Moderate | 6.6 μM | 630 |

This table illustrates the superior binding affinity and lower cytotoxicity of this compound compared to other compounds, highlighting its potential as a lead candidate for drug development.

Case Studies

- Restoration of Antibiotic Activity : In a study involving VIM-2 producing E. coli, the compound was able to restore the activity of amoxicillin, leading to significant reductions in bacterial growth when combined with traditional antibiotics .

- Selective HDAC Inhibition : The compound has shown remarkable selectivity among HDACs, with studies indicating a therapeutic index (TI) of 880, suggesting a favorable safety profile for further development in cancer therapy .

属性

IUPAC Name |

6-chloro-5-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUHZKSABRITIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484418 | |

| Record name | 6-Chloro-5-Hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341008-96-6 | |

| Record name | 6-Chloro-5-Hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。